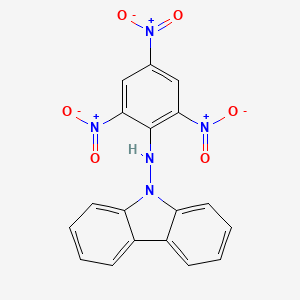
N-(2,4,6-trinitrophenyl)carbazol-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-trinitrophenyl)carbazol-9-amine: is a chemical compound with the molecular formula C₁₈H₁₁N₅O₆ and a molecular weight of 393.31 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings and nitro groups. It is also referred to by other names such as 9-amino-N-picrylcarbazole and N-carbazyl-pikrylamin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)carbazol-9-amine typically involves the nitration of carbazole derivatives. The process generally includes the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,6-trinitrophenyl)carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2,4,6-trinitrophenyl)carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-trinitrophenyl)carbazol-9-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways, influence cell signaling mechanisms, and affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dinitrophenyl)carbazol-9-amine
- N-(2,4,6-trinitrophenyl)aniline
- N-(2,4,6-trinitrophenyl)phenylhydrazine
Uniqueness
N-(2,4,6-trinitrophenyl)carbazol-9-amine is unique due to its specific arrangement of nitro groups and the presence of the carbazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
21046-05-9 |
|---|---|
Fórmula molecular |
C18H11N5O6 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
N-(2,4,6-trinitrophenyl)carbazol-9-amine |
InChI |
InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H |
Clave InChI |
FRLJBDXFYGRMJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B14164276.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine](/img/structure/B14164278.png)

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)



![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)

![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)

